Tris(ethylenediamine)cobalt(III) chloride trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

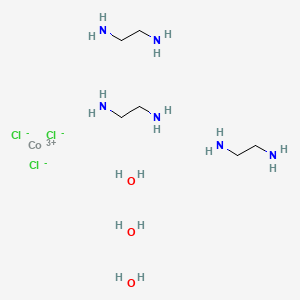

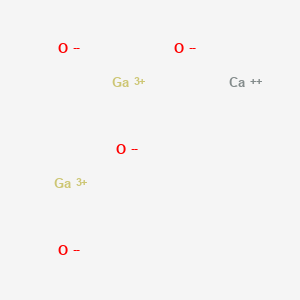

Tris(ethylenediamine)cobalt(III) chloride trihydrate, also known as this compound, is an inorganic compound with the formula [Co(en)3]Cl3·3H2O. This compound is a coordination complex where “en” stands for ethylenediamine. It appears as a yellow-orange solid and is known for its stability and stereochemistry .

Vorbereitungsmethoden

The synthesis of tris(ethylenediamine)cobalt(III) chloride trihydrate involves the reaction of cobalt(II) chloride with ethylenediamine in an aqueous solution. The solution is then purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). This reaction proceeds with a high yield of 95%, and the trication can be isolated with various anions . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Tris(ethylenediamine)cobalt(III) chloride trihydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) and vice versa.

Substitution: The ethylenediamine ligands can be substituted with other ligands under specific conditions.

Complexation: The compound can form complexes with other metal ions or ligands.

Common reagents used in these reactions include hydrochloric acid, various cobalt salts, and oxidizing agents like air or oxygen. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tris(ethylenediamine)cobalt(III) chloride trihydrate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in enantioselective synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.

Wirkmechanismus

The mechanism by which tris(ethylenediamine)cobalt(III) chloride trihydrate exerts its effects involves its ability to form stable complexes with various ligands. The cobalt center can interact with different molecular targets, facilitating catalytic reactions or forming stable complexes with biomolecules. The pathways involved in these interactions are often related to the coordination chemistry of cobalt and the specific ligands present.

Vergleich Mit ähnlichen Verbindungen

Tris(ethylenediamine)cobalt(III) chloride trihydrate can be compared with other similar coordination compounds, such as:

Dichlorobis(ethylenediamine)cobalt(III) chloride: This compound has two ethylenediamine ligands and two chloride ions coordinated to the cobalt center.

Tetraammineaquachloridocobalt(III) chloride: This compound features ammonia and water ligands coordinated to cobalt.

Hexaamminecobalt(III) chloride: This compound has six ammonia ligands coordinated to the cobalt center.

The uniqueness of this compound lies in its stability, stereochemistry, and the specific interactions it can form due to the presence of three ethylenediamine ligands.

Eigenschaften

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Co.3H2O/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;;3*1H2/q;;;;;;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMVTRUQSMZIKW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3CoN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the spatial arrangement of ethylenediamine molecules within the DL-Tris-ethylenediamine-cobalt(III) Chloride Trihydrate complex?

A1: X-ray diffraction studies revealed that the three ethylenediamine molecules within the complex ion adopt a "gauche" conformation. [] This means that the CH2 groups on each ethylenediamine molecule are positioned on the same side of the Co-N plane, leading to a non-planar arrangement. These molecules coordinate to the central cobalt(III) ion through their nitrogen atoms, forming a slightly distorted octahedral geometry around the metal center. []

Q2: How are the various ions and molecules held together within the crystal structure of DL-Tris-ethylenediamine-cobalt(III) Chloride Trihydrate?

A2: The crystal structure is primarily stabilized by ionic interactions. [] The positively charged [Co en3]3+ complex ions are linked to the negatively charged chloride (Cl-) ions through electrostatic attractions. Additionally, water molecules are weakly associated with the chloride ions, contributing to the overall stability of the crystal lattice. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine](/img/structure/B576797.png)